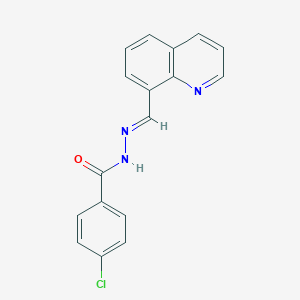

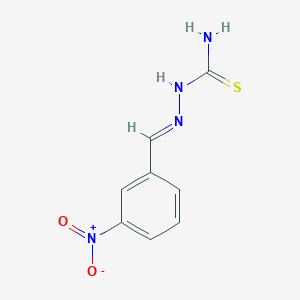

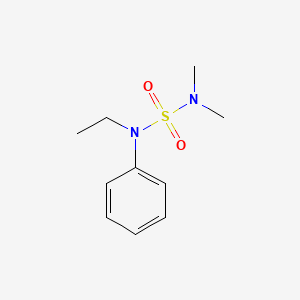

![molecular formula C15H10N2OS B5603582 4-[(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5603582.png)

4-[(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"4-[(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl]benzonitrile" belongs to the family of benzothiazole derivatives, known for their versatile applications in various fields including medicinal chemistry. These compounds are often synthesized for their potential biological activities and have been the subject of numerous studies due to their interesting chemical properties.

Synthesis Analysis

Synthesis of similar benzothiazole derivatives often involves reactions such as cycloadditions or substitutions. For instance, Farag et al. (1996) described the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a related compound, through reactions involving ethyl 2-benzothiazolecarboxylate and acetonitrile or treatment of 2-bromoacetylbenzothiazole with potassium cyanide (Farag, Dawood, & Kandeel, 1996).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzothiazole unit, which is a common feature in these compounds. Aydin et al. (2002) conducted a single-crystal X-ray analysis of a related compound, providing insights into the molecular conformation and bonding patterns typical in benzothiazole derivatives (Aydin, Arici, Akkurt, Akkoç, & Sahin, 2002).

Chemical Reactions and Properties

Benzothiazole derivatives can participate in various chemical reactions, often leading to the formation of new compounds with different properties. For example, the reaction of similar compounds with diazonium salts or hydrazines can lead to the formation of pyrazole derivatives or other heterocyclic compounds, as demonstrated in the studies by Farag et al. (1996) and Sareen et al. (2010) (Farag, Dawood, & Kandeel, 1996); (Sareen, Khatri, Sharma, & Shinde, 2010).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation. The study by Aydin et al. (2002) provides insights into the crystal structure of a related compound, which can be indicative of its physical properties (Aydin, Arici, Akkurt, Akkoç, & Sahin, 2002).

Scientific Research Applications

Xanthine Oxidase Inhibitory and Anti-inflammatory Activity

Research has shown that compounds containing the benzothiazole moiety exhibit potent inhibitory effects against the enzyme xanthine oxidase (XO), which is a key enzyme involved in purine metabolism leading to the production of uric acid. A study highlighted the inhibitory activity of such compounds both in vitro and in rat liver homogenate, alongside their anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs). This suggests their potential in treating diseases like gout or conditions associated with high levels of uric acid and inflammation (Smelcerovic et al., 2015).

Catalytic Activities

Benzothiazole derivatives have been explored for their catalytic activities, such as in the synthesis of Ru(III) complexes. These complexes were studied for their ability to catalyze the dehydrogenation of benzylamine to benzonitrile, showcasing the potential of benzothiazole compounds in catalytic processes (El-Sonbati et al., 2015).

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been a subject of interest, with studies indicating their ability to induce apoptosis in cancer cells, including human leukemia cells. This action is mediated through reactive oxygen species (ROS) generation, mitochondrial dysfunction, and activation of specific signaling pathways, suggesting their applicability in cancer treatment strategies (Repický et al., 2009).

Molecular Docking and DNA Binding

Benzothiazole derivatives have also been studied for their DNA binding capabilities, which is essential for understanding their mechanism of action at the molecular level. Such studies are crucial for the development of new therapeutic agents, particularly those targeting genetic material or enzymes involved in DNA replication (Bera et al., 2021).

Inflammation and Tissue Damage Inhibition

The anti-inflammatory and potential wound healing effects of benzothiazole derivatives have been demonstrated, with specific compounds inhibiting matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix in various pathologies. This suggests their therapeutic potential in conditions associated with excessive tissue damage and inflammation (Incerti et al., 2018).

Safety and Hazards

Future Directions

The future directions for the research and development of benzothiazole derivatives are vast. They have numerous applications in dyes such as thioflavin , and some drugs contain this group, examples being riluzole and pramipexole . Accelerators for the sulfur vulcanization of rubber are based on 2-mercaptobenzothiazoles . This ring is a potential component in nonlinear optics (NLO) . A benzothiazole derivative is suggested as a dye for arsenic detection .

properties

IUPAC Name |

4-[(2-oxo-1,3-benzothiazol-3-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2OS/c16-9-11-5-7-12(8-6-11)10-17-13-3-1-2-4-14(13)19-15(17)18/h1-8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWENRSIMXSIXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

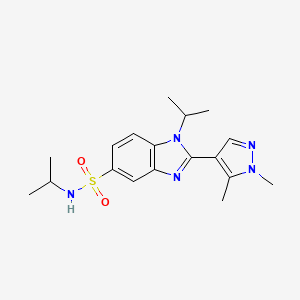

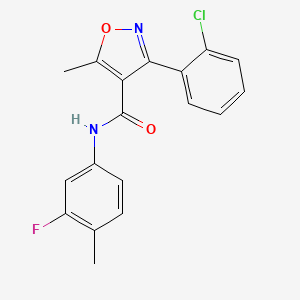

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)

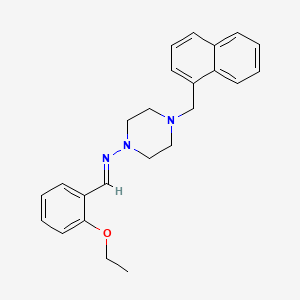

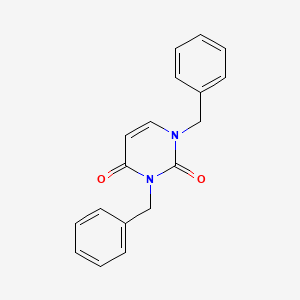

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)

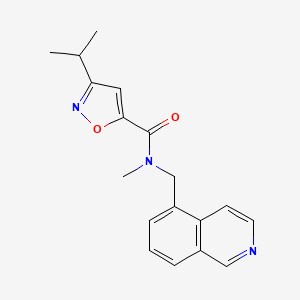

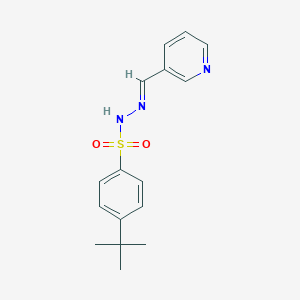

![5,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5603529.png)

![[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5603553.png)

![3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5603594.png)